1-Bromo-2-(2-bromoethoxy)benzene

Catalog No.
S755389
CAS No.
18800-28-7
M.F
C8H8Br2O
M. Wt
279.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(2-bromoethoxy)benzene

CAS Number

18800-28-7

Product Name

1-Bromo-2-(2-bromoethoxy)benzene

IUPAC Name

1-bromo-2-(2-bromoethoxy)benzene

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

InChI

InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

LOVVQTBEUIBASP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCBr)Br

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)Br

1-Bromo-2-(2-bromoethoxy)benzene (CAS 18800-28-7) is a bifunctional aromatic ether used as a specialized building block in organic synthesis. Its key structural feature is the presence of two distinct carbon-bromine bonds: a more reactive aryl bromide and a less reactive alkyl bromide. This differential reactivity, combined with the ortho positioning of the bromoethoxy side chain, makes it a valuable precursor for constructing complex heterocyclic systems, particularly dibenzo[b,f][1,4]oxazepine cores found in medicinally active compounds. [REFS-1, REFS-2]

Substituting 1-Bromo-2-(2-bromoethoxy)benzene with its meta or para isomers, or with di-chloro analogs, is often unviable for its primary applications. The ortho-positioning is geometrically critical for facilitating intramolecular cyclization reactions, such as the Ullmann condensation, to form seven-membered rings like the dibenz[b,f][1,4]oxazepine scaffold. [1] Isomers with meta or para substitution will not yield the desired tricyclic product. Furthermore, substituting the bromo- groups with less reactive chloro- groups would necessitate significantly harsher reaction conditions, potentially reducing yield and compatibility with sensitive functional groups elsewhere in the molecule.

High-Yield Precursor for Dibenz[b,f][1,4]oxazepine Core Synthesis via Ullmann Condensation

In the synthesis of the core dibenz[b,f][1,4]oxazepine ring system, a critical step is the intramolecular Ullmann condensation. Using 1-Bromo-2-(2-bromoethoxy)benzene as the precursor for this cyclization with 2-aminophenol derivatives provides a reliable route. For example, the reaction of the intermediate N-[2-(2-bromophenoxy)ethyl]-2-nitroaniline, derived directly from 1-bromo-2-(2-bromoethoxy)benzene, undergoes this cyclization in yields reported to be as high as 80%. [1] Alternative multi-step routes starting from different precursors often involve more complex procedures or lower overall yields.

Evidence DimensionReaction Yield (%)
Target Compound Data80% yield for the key intramolecular cyclization step.
Comparator Or BaselineAlternative multi-step syntheses often exhibit lower overall yields or require more complex transformations.
Quantified DifferenceProvides a high-yield (80%) pathway for a critical, often challenging, ring-forming reaction.
ConditionsIntramolecular Ullmann condensation of N-[2-(2-bromophenoxy)ethyl]-2-nitroaniline, followed by reduction.

For process development and medicinal chemistry, a higher yield in a key bond-forming step directly translates to lower costs, less waste, and a more efficient supply chain for advanced intermediates.

Enables Site-Selective Functionalization due to Differential C-Br Bond Reactivity

The distinct electronic environments of the aryl C-Br bond and the alkyl C-Br bond allow for selective, sequential reactions. The aryl bromide is susceptible to palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), while the primary alkyl bromide is more suited for nucleophilic substitution (SN2) reactions. [1] This differential reactivity allows the compound to be used as a versatile linchpin, enabling the introduction of different molecular fragments at two distinct points in a planned synthetic sequence. This is a significant process advantage over symmetric di-bromo compounds or those where the two bromides have similar reactivity, which would lead to difficult-to-separate product mixtures.

Evidence DimensionChemical Reactivity Profile
Target Compound DataTwo distinct reactive sites: Aryl C-Br (for cross-coupling) and Alkyl C-Br (for SN2).
Comparator Or BaselineSymmetric analogs like 1,2-bis(2-bromoethoxy)benzene or 1,4-dibromobenzene, which lack this intrinsic site-selectivity.
Quantified DifferenceQualitative but critical: enables planned, high-purity synthesis of complex molecules without the need for extensive protecting group chemistry.
ConditionsTypical Pd-catalyzed cross-coupling conditions vs. standard SN2 reaction conditions.

This built-in selectivity simplifies synthetic planning, reduces the number of steps (avoids protection/deprotection), and improves the overall efficiency and purity of multi-step syntheses, which is a key consideration in pharmaceutical and materials manufacturing.

Core Building Block for Antipsychotic Drug Scaffolds (e.g., Loxapine Analogs)

This compound is a documented precursor for the synthesis of dibenz[b,f][1,4]oxazepines, the central scaffold of antipsychotic drugs like loxapine and amoxapine. [1] Its utility is directly linked to its high efficiency in the key intramolecular Ullmann cyclization step, making it a preferred choice for research and process development targeting this important class of pharmaceuticals.

Synthesis of Heterocyclic Ligands and Functional Materials

The ability to perform selective, sequential functionalization on the two different bromine atoms makes this compound an ideal starting material for complex, multi-substituted aromatic compounds. This is valuable in the development of custom ligands for catalysis or functional organic materials where precise control over the final 3D structure is necessary for performance.

XLogP3

3.6

Wikipedia

1-bromo-2-(2-bromoethoxy)benzene

Dates

Last modified: 08-15-2023

Explore Compound Types